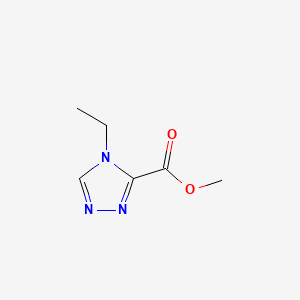![molecular formula C17H25NO4 B6610958 2-{[(tert-butoxy)carbonyl]amino}-3-[3-(propan-2-yl)phenyl]propanoic acid CAS No. 1259998-48-5](/img/structure/B6610958.png)
2-{[(tert-butoxy)carbonyl]amino}-3-[3-(propan-2-yl)phenyl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(tert-Butoxy)carbonyl]amino}-3-[3-(propan-2-yl)phenyl]propanoic acid, also known as tert-Butyl-3-phenylpropanoate, is an organic compound belonging to the carboxylic acid family of molecules. It is a colorless liquid with a pungent odor and is used in various scientific research applications. This compound is used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other organic molecules. It is also used in the production of polymers, surfactants, and other materials.
Wissenschaftliche Forschungsanwendungen
Tert-Butyl-3-phenylpropanoate is widely used in scientific research applications. It is used as a starting material for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other organic molecules. It is also used in the production of polymers, surfactants, and other materials. In addition, it is used in the synthesis of peptides and peptidomimetics, which are important tools in drug discovery and development. It is also used in the synthesis of cyclic peptides, which are useful for studying protein-protein interactions.
Wirkmechanismus
Tert-Butyl-3-phenylpropanoate acts as a proton donor in the synthesis of various compounds. It is used as an acid catalyst in the esterification reaction, which involves the reaction of an alcohol and a carboxylic acid to form an ester. In this reaction, the 2-{[(tert-butoxy)carbonyl]amino}-3-[3-(propan-2-yl)phenyl]propanoic acid-phenylpropanoate molecule donates a proton to the alcohol, resulting in the formation of the ester.
Biochemical and Physiological Effects
Tert-Butyl-3-phenylpropanoate has been studied in a variety of biochemical and physiological systems. It has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition of acetylcholinesterase may lead to an increase in the levels of acetylcholine in the brain, which may have beneficial effects on memory and learning. In addition, 2-{[(tert-butoxy)carbonyl]amino}-3-[3-(propan-2-yl)phenyl]propanoic acid-phenylpropanoate has been shown to have an anti-inflammatory effect in animal models, suggesting that it may be useful in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Tert-Butyl-3-phenylpropanoate is a relatively easy compound to synthesize, making it an attractive option for laboratory experiments. It is also relatively stable and has a low toxicity, making it safe to handle in the laboratory. However, it is also a relatively expensive compound, which may limit its use in some experiments.
Zukünftige Richtungen
There are a variety of potential future directions for research involving 2-{[(tert-butoxy)carbonyl]amino}-3-[3-(propan-2-yl)phenyl]propanoic acid-phenylpropanoate. One potential application is in the development of new drugs and therapies for neurological diseases, such as Alzheimer's disease and Parkinson's disease. In addition, this compound could be used to study the effects of acetylcholine on learning and memory. Another potential application is in the development of new polymers and surfactants for use in industrial and consumer products. Finally, 2-{[(tert-butoxy)carbonyl]amino}-3-[3-(propan-2-yl)phenyl]propanoic acid-phenylpropanoate could be used in the synthesis of peptides and peptidomimetics, which could be useful in drug discovery and development.
Synthesemethoden
Tert-Butyl-3-phenylpropanoate can be synthesized through a variety of methods, including acid-catalyzed esterification and direct synthesis from tert-butyl alcohol and phenylpropanoic acid. In both of these methods, a base is used to catalyze the reaction. In the acid-catalyzed esterification method, the acid catalyst is typically an inorganic acid, such as hydrochloric acid or sulfuric acid. In the direct synthesis method, a base such as sodium hydroxide or potassium hydroxide is used. Both methods result in a high yield of the desired product.
Eigenschaften
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-propan-2-ylphenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4/c1-11(2)13-8-6-7-12(9-13)10-14(15(19)20)18-16(21)22-17(3,4)5/h6-9,11,14H,10H2,1-5H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVNWXVJEAKLXSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC(=C1)CC(C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(Tert-butoxy)carbonyl]amino}-3-[3-(propan-2-yl)phenyl]propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[1-(trifluoromethyl)cyclopropyl]pyridin-4-amine](/img/structure/B6610904.png)

![6-chloro-2-phenyl-[1,3]oxazolo[4,5-c]pyridine](/img/structure/B6610913.png)
![tert-butyl N-[3-(aminomethyl)oxetan-3-yl]-N-cyclopropylcarbamate](/img/structure/B6610923.png)
![tert-butyl N-[3-(piperidin-3-yl)oxetan-3-yl]carbamate hydrochloride](/img/structure/B6610932.png)





![5-(trifluoromethyl)bicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B6610963.png)

